molecular formula C14H17BrN2O3S B604856 4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene CAS No. 1206115-10-7

4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

Cat. No.: B604856
CAS No.: 1206115-10-7
M. Wt: 373.27g/mol
InChI Key: UQORSCCOLYGLBJ-UHFFFAOYSA-N
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Description

4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzene ring, an ethoxy group, and an imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization: The imidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxybenzenesulfonyl chloride
  • 5-bromo-2-ethoxybenzenesulfonyl chloride
  • 2-(5-bromo-2-ethoxybenzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Uniqueness

4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1206115-10-7

Molecular Formula

C14H17BrN2O3S

Molecular Weight

373.27g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C14H17BrN2O3S/c1-4-14-16-10(3)9-17(14)21(18,19)13-8-11(15)6-7-12(13)20-5-2/h6-9H,4-5H2,1-3H3

InChI Key

UQORSCCOLYGLBJ-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC)C

Origin of Product

United States

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